molecular formula C6H5ClS B146429 3-Chlorothiophenol CAS No. 2037-31-2

3-Chlorothiophenol

Cat. No. B146429
CAS RN: 2037-31-2
M. Wt: 144.62 g/mol
InChI Key: CQJDYPZUDYXHLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated organic compounds, including those related to 3-Chlorothiophenol, has been a subject of interest in several studies. For instance, chlorinated 2-phenoxyphenols have been synthesized and their structures determined using NMR and GC-MS, which are techniques that could similarly be applied to the synthesis and analysis of 3-Chlorothiophenol derivatives . Additionally, the synthesis of novel triazolothiadiazoles with a chloro-methylphenoxy substituent demonstrates the potential for creating diverse chlorinated compounds through microwave-assisted reactions, which may also be relevant for 3-Chlorothiophenol derivatives . Furthermore, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide involves a chlorinated thiophene, indicating the feasibility of incorporating chloro groups into thiophene structures .

Molecular Structure Analysis

The molecular structure of chlorinated compounds is crucial for understanding their chemical behavior. The structure of chlorinated 2-phenoxyphenols was elucidated using NMR and GC-MS , while the structure of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was confirmed by various spectroscopic methods, including IR, NMR, and mass spectrometry . These techniques are essential for the molecular structure analysis of 3-Chlorothiophenol and its derivatives.

Chemical Reactions Analysis

The reactivity of chlorinated thiophenes is highlighted in several studies. For example, 3-chloro-1-benzothiophene-2-carbonylchloride reacts with hydrazine hydrate to form carbohydrazide, which can further react to form oxadiazole derivatives . Similarly, 3-chloro-1-benzothiophene-2-carbonylchloride derivatives have been synthesized and reacted with amines and phenols to produce compounds with potential antibacterial and antifungal activity . These reactions demonstrate the versatility of chlorinated thiophenes in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds are often determined by their molecular structure. The gas chromatographic separation and mass spectrometric properties of chlorinated 2-phenoxyphenols provide insight into their volatility and stability . The crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, determined crystallographically, offers information on the solid-state properties of chlorinated compounds . These properties are relevant for understanding the behavior of 3-Chlorothiophenol in various environments.

Scientific Research Applications

1. Biological and Pharmacological Effects

  • 3-Chlorothiophenol has been studied for its role in various biological and pharmacological effects. Chlorogenic acid (CGA), a related compound, exhibits significant biological activities including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and CNS stimulation properties (Naveed et al., 2018).

2. Chemical Synthesis and Antioxidant Activities

  • The compound has been used in the synthesis of new molecules with potential therapeutic properties. For instance, derivatives of 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one, synthesized using 2-amino-4-chlorothiophenol, exhibited potent scavenging activities against radicals and strong inhibitory capacity on lipid peroxidation, indicating their potential as antioxidants (Ermut et al., 2014).

3. Photoreactions and Material Science Applications

  • In material science, studies on 2-chlorothiophenol (a close relative of 3-chlorothiophenol) have revealed interesting photoreactions. These reactions are important for understanding the behavior of such compounds under different light conditions, which can be essential in designing materials with specific properties (Hayashi et al., 2021).

4. Microencapsulation and Stability Improvement

  • Chlorogenic acid, related to 3-chlorothiophenol, has been microencapsulated to improve its stability and antioxidant activity, suggesting potential applications in food and pharmaceutical industries (Gonçalves et al., 2017).

5. Environmental Applications and Xenobiotic Removal

  • The role of 3-chlorothiophenol derivatives in environmental applications, such as bioaugmentation for the removal of xenobiotics like chloroanilines from wastewater, has been explored. This indicates its potential use in enhancing the efficiency of wastewater treatment processes (Boon et al., 2003).

6. Chemical Reaction Kinetics

  • Research on the kinetics of reactions involving 3-chlorothiophenol derivatives provides insights into their reactivity and potential applications in synthetic chemistry (Tadic-Biadatti et al., 1997).

Safety And Hazards

3-Chlorothiophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and is harmful if swallowed . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

3-chlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClS/c7-5-2-1-3-6(8)4-5/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJDYPZUDYXHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062116
Record name Benzenethiol, 3-chloro-
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Molecular Weight

144.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorothiophenol

CAS RN

2037-31-2
Record name 3-Chlorothiophenol
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Record name m-Chlorothiophenol
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Record name 3-Chlorothiophenol
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Record name Benzenethiol, 3-chloro-
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Record name Benzenethiol, 3-chloro-
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Record name m-chlorothiophenol
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Record name M-CHLOROTHIOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
M Altarawneh, T Dar… - Journal of Chemical & …, 2012 - ACS Publications
Thermochemical parameters of the complete series of congeners of chlorinated thiophenols are derived based on the accurate chemistry model of CBS-QB3. The effect of the change in …
Number of citations: 17 pubs.acs.org
M Protiva, A Dlabač, M Valchář, S Wildt… - Collection of …, 1986 - cccc.uochb.cas.cz
… The new chi oro compounds Va and Vb were obtained in 6 steps starting from reactions of 2,5-dichloroacetophenone with 2-chlorothiophenol or 3-chlorothiophenol. Compounds IIabc …
Number of citations: 2 cccc.uochb.cas.cz
AS Peregudov, DN Kravtsov, EM Rokhlina - … of the Academy of Sciences of …, 1978 - Springer
… This effect could not be attributed tochlorine atom acceptor activity, since K e (5.4) for systems containing derivatives of 3-chlorothiophenol agrees, to within the limits of experimental …
Number of citations: 3 link.springer.com
L Lee Cheong, JM Lobez, EE Moon… - Journal of Vacuum …, 2011 - pubs.aip.org
… The SAMs in increasing LUMO levels are 3-chlorothiophenol, 3-fluorothiophenol, 4-hydroxythiophenol, 4-(methylthio)-thiophenol, thiophenol, 3-methylthiophenol, 3-methoxythiophenol, …
Number of citations: 2 pubs.aip.org
L Ai, W Jiang, Z Liu, J Liu, Y Gao, H Zou, Z Wu, Z Wang… - Nanoscale, 2017 - pubs.rsc.org
Luminescent Cu nanoclusters (NCs) are potential phosphors for illumination and display, but the difficulty in achieving full-color emission greatly limits practical applications. On the …
Number of citations: 83 pubs.rsc.org
M Asadollahi-Baboli - Environmental toxicology and pharmacology, 2012 - Elsevier
There is an increasing need for the rapid safety assessment of chemicals by both industries and regulatory agencies throughout the world. In silico techniques are practical alternatives …
Number of citations: 23 www.sciencedirect.com
T Pradeep, J Shen, C Evans, RG Cooks - Analytical Chemistry, 1999 - ACS Publications
The value of low-energy ionic collisions for selective surface analysis is shown by the fact that reactive scattering allows differentiation of isomeric chemisorbates. Reactions of Cr • + …
Number of citations: 25 pubs.acs.org
M Ghamali, S Chtita, A Ousaa, B Elidrissi… - Journal of Taibah …, 2017 - Elsevier
This study gives a quantitative structure–activity relationship (QSAR) analysis of toxicity of phenols and thiophenols to Photobacterium phosphoreum, which is an important indicator for …
Number of citations: 39 www.sciencedirect.com
JQ Shi, J Cheng, FY Wang, A Flamm, ZY Wang… - Ecotoxicology and …, 2012 - Elsevier
The acute toxicity (−logEC 50 ) to Photobacterium phosphoreum and the n-octanol/water partition coefficient (logK ow ) of 31 kinds of substituted thiophenols were determined at 298.15…
Number of citations: 39 www.sciencedirect.com
J Guilbaud, M Labonde, A Selmi, M Kammoun… - Catalysis …, 2018 - Elsevier
… 3-Chlorothiophenol led to 12 in 73% yield in the presence of 1.0 mol% of palladium. Pleasingly, functional groups in ortho-position of thiophenol ring are also tolerated. 2-…
Number of citations: 19 www.sciencedirect.com

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